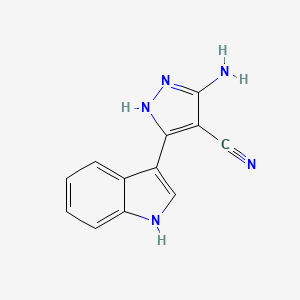
3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile is a heterocyclic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are widely studied for their pharmacological properties. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-amino-5-pyrazolone with indole derivatives under specific conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, reaction conditions, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Amino-5-(2-indolyl)-4-pyrazolecarbonitrile
- 3-Amino-5-(4-indolyl)-4-pyrazolecarbonitrile
- 3-Amino-5-(3-benzyl)-4-pyrazolecarbonitrile
Comparison: Compared to these similar compounds, 3-Amino-5-(3-indolyl)-4-pyrazolecarbonitrile is unique due to the specific positioning of the indole moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C12H9N5 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-amino-5-(1H-indol-3-yl)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H9N5/c13-5-8-11(16-17-12(8)14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,15H,(H3,14,16,17) |
InChI Key |
LGZUVXUQOFFIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=NN3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



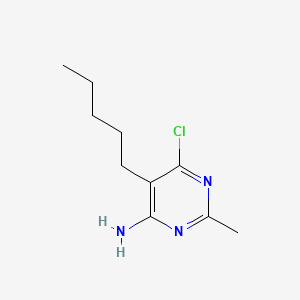
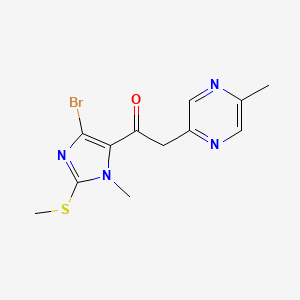
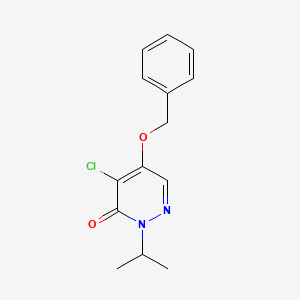
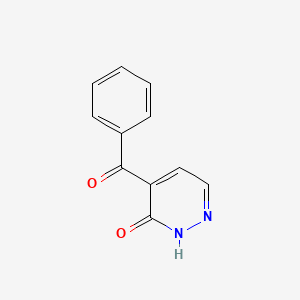
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)

![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)

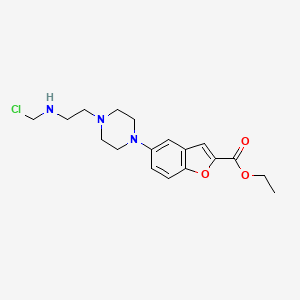
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
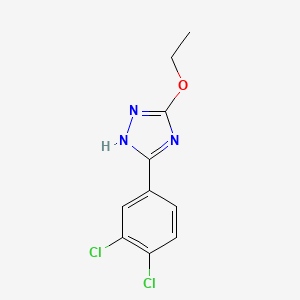
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
